1-(4-Fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperazine
Overview
Description
1-(4-Fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with both a 4-fluorobenzoyl and a 4-fluorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperazine typically involves the reaction of piperazine with 4-fluorobenzoyl chloride and 4-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
- Use of larger reaction vessels.
- Continuous flow reactors to improve efficiency.
- Enhanced purification techniques, such as recrystallization or chromatography, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl or sulfonyl groups, leading to the formation of alcohols or thiols.
Substitution: The fluorine atoms on the benzene rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or thiols.
Substitution: Compounds with substituted benzene rings.
Scientific Research Applications
1-(4-Fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition or as a ligand in receptor binding studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorobenzoyl)piperazine: Lacks the sulfonyl group, which may affect its reactivity and applications.
4-(4-Fluorobenzenesulfonyl)piperazine: Lacks the benzoyl group, which may influence its chemical properties and biological activity.
1-Benzoyl-4-(benzenesulfonyl)piperazine: Similar structure but without fluorine atoms, potentially leading to different reactivity and stability.
Uniqueness
1-(4-Fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperazine is unique due to the presence of both fluorobenzoyl and fluorobenzenesulfonyl groups, which can impart distinct chemical and biological properties. The fluorine atoms can enhance the compound’s stability, binding affinity, and overall reactivity compared to non-fluorinated analogs.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c18-14-3-1-13(2-4-14)17(22)20-9-11-21(12-10-20)25(23,24)16-7-5-15(19)6-8-16/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTLDVMHDJOQNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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